H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2
Overview
Description
The compound H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a peptide consisting of the amino acids glycine, glycine, serine, leucine, tyrosine, serine, phenylalanine, glycine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Mechanism of Action
Target of Action
Type A Allatostatin III, also known as allatostatin 3, is a neuropeptide that primarily targets juvenile female cockroaches . It inhibits the synthesis of hormones in these insects .
Mode of Action
The compound interacts with its targets by crossing the blood-brain barrier . This interaction is reversible, meaning it can be undone or reversed . In mammalian cells, allatostatins bind to allatostatin receptors to open G-protein coupled inward rectifying potassium channels, resulting in reduced membrane potential and input resistance .
Biochemical Pathways
The primary biochemical pathway affected by Type A Allatostatin III is the synthesis of hormones in juvenile female cockroaches . By inhibiting this process, the compound disrupts the normal growth and development of these insects .
Pharmacokinetics
It is known that the compound is permeable to the blood-brain barrier, suggesting it can be distributed throughout the body of the insect . The compound’s reversibility indicates that it can be removed or metabolized to cease its effects .
Result of Action
The primary result of Type A Allatostatin III’s action is the inhibition of hormone synthesis in juvenile female cockroaches . This leads to a disruption in the normal growth and development of these insects .
Action Environment
The action of Type A Allatostatin III is influenced by the internal environment of the insect, particularly the presence of the blood-brain barrier
Biochemical Analysis
Biochemical Properties
The role of Type A Allatostatin III in biochemical reactions is primarily related to its inhibitory effect on hormone synthesis in juvenile female cockroaches
Molecular Mechanism
The molecular mechanism of action of Type A Allatostatin III involves its interaction with specific receptors in the brain of insects, leading to the inhibition of hormone synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, large-scale peptide synthesis can be achieved using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of peptides in significant quantities. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Use of specific amino acid derivatives during SPPS.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified properties.
Scientific Research Applications
H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in drug development and disease treatment.
Industry: Utilized in the production of peptide-based materials and biotechnological applications.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-OH: Similar structure but with a free carboxyl group instead of an amide group.
H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-OMe: Similar structure but with a methyl ester group instead of an amide group.
Uniqueness
H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2: is unique due to its specific sequence and the presence of an amide group at the C-terminus. This modification can influence its stability, solubility, and biological activity compared to similar peptides with different terminal groups.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N10O12/c1-23(2)14-28(37(44)59)47-36(58)20-46-38(60)30(16-25-8-6-5-7-9-25)50-42(64)33(22-54)52-40(62)31(17-26-10-12-27(55)13-11-26)51-39(61)29(15-24(3)4)49-41(63)32(21-53)48-35(57)19-45-34(56)18-43/h5-13,23-24,28-33,53-55H,14-22,43H2,1-4H3,(H2,44,59)(H,45,56)(H,46,60)(H,47,58)(H,48,57)(H,49,63)(H,50,64)(H,51,61)(H,52,62) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQELVQXEBBNBAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N10O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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